molecular formula C7H8N4S B7967838 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine

1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7967838
M. Wt: 180.23 g/mol
InChI Key: YBBZKEKAIMAOOO-UHFFFAOYSA-N
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Description

1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the condensation of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common synthetic route involves the use of hydrazine hydrate and 2-chloro-3-formylquinoline, which undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Comparison with Similar Compounds

1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its potential as a CDK2 inhibitor and its diverse reactivity in chemical synthesis.

Properties

IUPAC Name

1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-11-6-5(4-9-11)3-8-7(10-6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZKEKAIMAOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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